molecular formula C19H17FN2O4 B2686271 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide CAS No. 952963-48-3

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide

Cat. No.: B2686271
CAS No.: 952963-48-3
M. Wt: 356.353
InChI Key: UXRAPLGKAYGBPF-UHFFFAOYSA-N
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Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide is a synthetic organic compound characterized by the presence of an isoxazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide typically involves multiple steps:

  • Formation of the Isoxazole Ring

    • The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, 4-fluorobenzonitrile oxide can react with an appropriate alkyne to form the 5-(4-fluorophenyl)isoxazole.
  • Attachment of the Benzamide Group

    • The 5-(4-fluorophenyl)isoxazole can be further reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
  • Reduction

    • Reduction reactions can target the isoxazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced species.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced species.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Probes: Due to its structural features, it can be used as a probe to study biological pathways and interactions, especially those involving isoxazole and benzamide moieties.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in diseases such as cancer or neurological disorders.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties, leveraging the unique electronic characteristics of the isoxazole and fluorophenyl groups.

Mechanism of Action

The mechanism by which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The dimethoxybenzamide moiety can further modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide
  • N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide
  • N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide

Uniqueness

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions. This makes it distinct from its analogs with different substituents on the phenyl ring, such as methoxy, chloro, or bromo groups.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-15-7-8-16(18(10-15)25-2)19(23)21-11-14-9-17(26-22-14)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRAPLGKAYGBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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